2-(2,4-dichlorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide, also known as Diclazepam, is a research chemical that belongs to the benzodiazepine class of drugs. It is a synthetic compound that was first synthesized in the 1960s and has been used in scientific research ever since. Diclazepam is a potent anxiolytic and sedative, and its mechanism of action is similar to other benzodiazepines, such as diazepam (Valium) and alprazolam (Xanax).
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide is similar to other benzodiazepines. It acts on the GABA receptors in the brain, which are responsible for inhibiting the activity of neurons. By enhancing the activity of GABA receptors, 2-(2,4-dichlorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide increases the inhibitory effect of GABA, leading to a decrease in anxiety, sedation, and muscle relaxation.
Biochemical and Physiological Effects
2-(2,4-dichlorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide has several biochemical and physiological effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. It has been found to increase the activity of GABA receptors in the brain, leading to a decrease in the activity of neurons. This results in a decrease in anxiety, sedation, and muscle relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,4-dichlorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide in lab experiments is that it has a long half-life, which makes it useful for studying the effects of long-term benzodiazepine use. However, one limitation of using 2-(2,4-dichlorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide is that it is a potent anxiolytic and sedative, which can make it difficult to distinguish between its effects and those of other benzodiazepines.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide. One area of research is the development of new benzodiazepines with improved anxiolytic and sedative properties. Another area of research is the investigation of the long-term effects of benzodiazepine use on the brain and the development of new treatments for benzodiazepine addiction. Additionally, research on the role of GABA receptors in the brain and the development of new drugs that target these receptors could lead to the development of new treatments for anxiety and other neurological disorders.
Synthesemethoden
The synthesis of 2-(2,4-dichlorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide involves several steps, including the reaction of 2,4-dichlorobenzonitrile with magnesium, followed by the reaction of the resulting compound with isopropylamine and acetic anhydride. The final product is then purified using chromatography. The synthesis of 2-(2,4-dichlorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide has been used in scientific research to study its effects on the central nervous system. It has been found to have anxiolytic and sedative properties, and it has been used to treat anxiety and insomnia in some countries. 2-(2,4-dichlorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide has also been used as a research tool to study the structure-activity relationships of benzodiazepines and to investigate the role of GABA receptors in the brain.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O/c1-11(2)20-7-5-14(6-8-20)19-16(21)9-12-3-4-13(17)10-15(12)18/h3-4,10-11,14H,5-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFOGBUAGDPXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.